N-(2-fluorophenyl)-3-phenylpropanamide
Description
N-(2-fluorophenyl)-3-phenylpropanamide is a fluorinated aromatic compound featuring a propanamide backbone substituted with a 2-fluorophenyl group and a terminal phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its fluorine atom enhances lipophilicity and metabolic stability, while the amide group facilitates hydrogen bonding, critical for biological interactions.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
SDJLPHLHIMFLJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitution Patterns and Electronic Effects
N-[(2-Fluorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide ()
- Structure : Incorporates a 1,3,4-oxadiazole ring, introducing additional π-conjugation and rigidity.
- Molecular Weight : 401.44 g/mol (vs. ~257.3 g/mol for the target compound).
- The higher molecular weight may reduce solubility in polar solvents .
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide ()
- Structure : Chlorine substituent on the phenyl ring and a furan moiety.
- Impact : Chlorine increases electron-withdrawing effects compared to fluorine, altering electronic density. The furan ring enables hydrogen bonding via its oxygen atom, which could enhance interactions with biological targets .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()
- Structure: Contains a ferrocenyl (organometallic) group, nitro (-NO₂), and trifluoromethyl (-CF₃) substituents.
- Impact: The nitro group strongly withdraws electrons, increasing acidity of the amide proton.
Physicochemical Properties
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Derivatives ()
- Melting Points : 68–196°C (vs. likely lower for the target compound due to simpler structure).
- Solubility: Soluble in ethanol-water mixtures (e.g., 0.5C₂H₅OH: 321.43 mg/mL).
- Impact : The spirocyclic thia-azaspiro system increases conformational rigidity, improving metabolic stability but reducing aqueous solubility .
(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide ()
- Structure: Dual indole groups and a vinylamino linker.
- Impact : Indole’s aromaticity enables π-π stacking, while the vinyl group may enhance photostability. Reported antimicrobial activity suggests broader biological applicability than the target compound .
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide ()
- Structure : Branched fluorophenyl and furyl groups.
- Impact : Increased lipophilicity from dual fluorine substitution enhances blood-brain barrier penetration. The furyl group may modulate receptor selectivity .
Bicalutamide-Related Propanamides ()
- Structure: Sulfonyl (-SO₂) and cyano (-CN) substituents.
- Impact: Sulfonyl groups increase acidity and hydrogen-bonding capacity, critical for androgen receptor antagonism. Cyano groups improve metabolic resistance .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| N-(2-fluorophenyl)-3-phenylpropanamide | ~257.3 | Not reported | Not reported | 2-Fluorophenyl, Phenyl |
| N-[(2-Fluorophenyl)oxadiazolyl-methyl]-3-phenylpropanamide | 401.44 | Not reported | Moderate in ethanol | Oxadiazole, 2-Fluorophenyl |
| N-(3-Chlorophenyl)-3-(4-fluorophenylfuran)propanamide | ~353.8 | Not reported | Low in water | Chlorophenyl, Furan |
| Spirocyclic Thia-azaspiro Derivative (8b) | 335.4 | 68–196 | 321.43 (0.5C₂H₅OH) | Spirocyclic, Thia-aza |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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